16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol
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Overview
Description
16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol is a synthetic steroid compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid backbone.
Cyclization: Formation of the characteristic ring structures.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification systems to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions.
Chemical Reactions Analysis
Types of Reactions
16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroids.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and hormonal treatments.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various biological pathways, leading to its observed effects. The exact pathways and targets may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pregn-5-en-3-ol: A related steroid with similar structural features.
Pregn-5-ene-3,20-diol: Another compound with comparable functional groups and ring systems.
Uniqueness
16-beta-Methyl-17-alpha-pregn-5-en-3-beta-ol is unique due to its specific methylation pattern and the presence of distinct functional groups
Properties
CAS No. |
95807-38-8 |
---|---|
Molecular Formula |
C22H36O |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,16S,17R)-17-ethyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H36O/c1-5-18-14(2)12-20-17-7-6-15-13-16(23)8-10-21(15,3)19(17)9-11-22(18,20)4/h6,14,16-20,23H,5,7-13H2,1-4H3/t14-,16-,17+,18+,19-,20-,21-,22+/m0/s1 |
InChI Key |
RWJGYWHJHPBPHZ-NCDFPOODSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C |
Canonical SMILES |
CCC1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C |
Origin of Product |
United States |
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